CID 131874890

Beschreibung

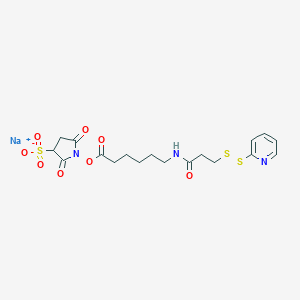

Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt is a bifunctional crosslinker widely used in biochemical and molecular biology research. This compound is particularly valued for its ability to form stable amide bonds with primary amines and its cleavable disulfide linkage, which can be reduced to release the linked molecules.

Eigenschaften

CAS-Nummer |

169751-10-4 |

|---|---|

Molekularformel |

C18H23N3NaO8S3 |

Molekulargewicht |

528.6 g/mol |

IUPAC-Name |

sodium 2,5-dioxo-1-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoyloxy]pyrrolidine-3-sulfonate |

InChI |

InChI=1S/C18H23N3O8S3.Na/c22-14(8-11-30-31-15-6-3-5-10-20-15)19-9-4-1-2-7-17(24)29-21-16(23)12-13(18(21)25)32(26,27)28;/h3,5-6,10,13H,1-2,4,7-9,11-12H2,(H,19,22)(H,26,27,28); |

InChI-Schlüssel |

ZZTOPDHBQAKRAG-UHFFFAOYSA-N |

Isomerische SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)O.[Na] |

Piktogramme |

Irritant |

Synonyme |

2,5-Dioxo-1-[[1-oxo-6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]oxy]-3-pyrrolidinesulfonic Acid Monosodium Salt; Sulfo-LC-SPDP; |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt typically involves the following steps:

Activation of Hexanoic Acid: Hexanoic acid is first activated using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an NHS ester.

Coupling with 3-(2-Pyridyldithio)propionic Acid: The NHS ester is then reacted with 3-(2-pyridyldithio)propionic acid to form the intermediate product.

Sulfonation: The intermediate is sulfonated to increase its solubility in aqueous solutions, resulting in the final product, Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated systems for precise control of reaction conditions. The process includes rigorous purification steps such as recrystallization and chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: The compound undergoes nucleophilic substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds.

Reduction Reactions: The disulfide bond in the compound can be reduced using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), releasing the linked molecules.

Common Reagents and Conditions

NHS Ester Reactions: Typically carried out in aqueous buffers at pH 7-9, using primary amines as nucleophiles.

Disulfide Reduction: Conducted in the presence of reducing agents such as DTT or TCEP, often in phosphate-buffered saline (PBS) at pH 7.4.

Major Products Formed

Amide Bonds: Formed between the NHS ester and primary amines.

Free Thiols: Generated upon reduction of the disulfide bond.

Wissenschaftliche Forschungsanwendungen

Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt is extensively used in various fields:

Chemistry: Utilized in the synthesis of complex molecules and in the study of reaction mechanisms.

Biology: Employed in protein crosslinking, labeling, and modification studies.

Medicine: Used in the development of drug delivery systems and in the conjugation of therapeutic agents to targeting molecules.

Industry: Applied in the production of biosensors and diagnostic assays.

Wirkmechanismus

The compound exerts its effects through the formation of stable amide bonds with primary amines on proteins or other molecules. The disulfide linkage allows for reversible conjugation, enabling the release of linked molecules under reducing conditions. This dual functionality makes it a versatile tool for various biochemical applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfo-SMCC: Another bifunctional crosslinker with a similar NHS ester and a maleimide group instead of a disulfide linkage.

Sulfo-LC-SPDP: Contains a longer spacer arm but similar functional groups.

Uniqueness

Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt is unique due to its cleavable disulfide bond, which allows for reversible conjugation. This feature is particularly useful in applications where temporary linkage is desired, such as in the study of protein-protein interactions and in the development of controlled release systems.

This compound’s versatility and unique properties make it an invaluable tool in scientific research and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.